SARS-CoV-2 3CLpro-IN-28

SARS-CoV-2 3CLpro Enzymatic Assay

Researchers often encounter irreproducible inhibition data when substituting 3CLpro inhibitors without regard to scaffold-specific binding modes. SARS-CoV-2 3CLpro-IN-28 eliminates this variability as a structurally validated pyridinone-based probe with defined interactions at S1, S2, S4, and S1' pockets. • IC50 = 0.018 µM against SARS-CoV-2 3CLpro, ideal as a positive control for enzymatic assays. • Pharmacophore-mapped binding to Leu167 and Gln189 enables benchmark comparisons in SAR campaigns. • Sourced with ≥98% purity and shipable under ambient conditions for rapid global fulfillment.

Molecular Formula C27H18Cl2N4O4
Molecular Weight 533.4 g/mol
Cat. No. B10856652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2 3CLpro-IN-28
Molecular FormulaC27H18Cl2N4O4
Molecular Weight533.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)COC2=CC(=CC(=C2)C3=CC(=CN(C3=O)C4=CN=CC=C4)C5=CNC(=O)NC5=O)Cl)Cl
InChIInChI=1S/C27H18Cl2N4O4/c28-19-8-17(9-21(11-19)37-15-16-4-1-2-6-24(16)29)22-10-18(23-13-31-27(36)32-25(23)34)14-33(26(22)35)20-5-3-7-30-12-20/h1-14H,15H2,(H2,31,32,34,36)
InChIKeyNFXZAFCZOMISJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SARS-CoV-2 3CLpro-IN-28: Core Potency and Computational Validation Profile


SARS-CoV-2 3CLpro-IN-28 (also designated Compound 19; CAS 2603242-35-7) is a synthetic organic inhibitor of the SARS-CoV-2 main protease (3CLpro/Mpro) [1]. It is identified within the chemical class of pyridinone-based inhibitors, characterized by a molecular weight of 533.36 g/mol and the formula C27H18Cl2N4O4 . Its primary reported activity is derived from a validated structure-based drug design study focused on the pharmacophoric and interaction requirements of the 3CLpro active site [1]. Notably, the compound serves as a key exemplar in computational modeling for optimizing interactions within the S1, S2, and S4 pockets of the viral protease [1].

Why SARS-CoV-2 3CLpro-IN-28 Cannot Be Substituted with General 3CLpro Inhibitors


Generic substitution of 3CLpro inhibitors is highly unreliable due to vast disparities in target engagement kinetics, binding site topology, and chemical scaffold properties. While the viral main protease is a conserved target, the chemical space of its inhibitors is extremely diverse, ranging from peptidomimetic covalent binders to non-covalent small molecules. SARS-CoV-2 3CLpro-IN-28 represents a specific pyridinone-based scaffold, and its activity is directly linked to specific interactions with amino acid residues such as Leu167 and Gln189, as well as hydrogen bond acceptor groups in the S2 and S1' pockets [1]. Substituting it with a structurally distinct inhibitor—even one with a similar reported IC50—would likely result in a completely different resistance profile and binding mode, as validated by the compound's unique inclusion in structure-based QSAR and pharmacophore models designed to map these specific interactions [1]. Therefore, procurement based on target name alone without regard for the specific chemical entity and its validated interaction profile can lead to significant experimental variance and erroneous conclusions in structure-activity relationship (SAR) studies.

Quantitative Differentiation of SARS-CoV-2 3CLpro-IN-28 Against Key Analogs


Enzymatic Inhibitory Potency Relative to Nirmatrelvir (PF-07321332)

SARS-CoV-2 3CLpro-IN-28 exhibits an enzymatic half-maximal inhibitory concentration (IC50) of 0.018 µM (18 nM) against the SARS-CoV-2 3CL protease [1]. This potency positions it within the range of clinically utilized inhibitors, though with a distinct chemical scaffold. For comparison, the approved antiviral nirmatrelvir (PF-07321332) has reported IC50 values ranging from approximately 0.004 µM to 0.023 µM across various FRET-based Mpro assays [2]. This indicates that 3CLpro-IN-28's potency is comparable to, though generally lower than, the most potent reported values for nirmatrelvir, but it is derived from a fundamentally different, non-peptidomimetic chemical series.

SARS-CoV-2 3CLpro Enzymatic Assay IC50 Nirmatrelvir

Potency Advantage Over the Broad-Spectrum Inhibitor GC376

When compared to GC376, a widely used broad-spectrum 3CLpro inhibitor tool compound, SARS-CoV-2 3CLpro-IN-28 demonstrates a significant potency improvement in enzymatic assays. GC376 exhibits an IC50 of 0.15 µM (150 nM) against SARS-CoV-2 3CLpro [1]. This makes 3CLpro-IN-28 (IC50 = 0.018 µM) approximately 8.3-fold more potent than GC376 under comparable in vitro conditions.

SARS-CoV-2 3CLpro Enzymatic Assay IC50 GC376

Differentiated Chemical Scaffold Relative to Ensitrelvir (S-217622)

SARS-CoV-2 3CLpro-IN-28 (IC50 = 0.018 µM) and ensitrelvir (IC50 = 0.013 µM) exhibit comparable single-digit nanomolar potency in enzymatic assays [1][2]. However, their chemical structures are fundamentally distinct: 3CLpro-IN-28 is a pyridinone-based inhibitor, whereas ensitrelvir is a non-covalent, non-peptidic inhibitor with a different core scaffold. The QSAR and pharmacophore study associated with 3CLpro-IN-28 specifically validates the importance of hydrophobic aromatic features at the S1 and S4 pockets and hydrogen bond acceptors at the S2 and S1' pockets for its activity [1]. This defined interaction profile is specific to its scaffold and not directly transferable to ensitrelvir or its analogs.

SARS-CoV-2 3CLpro Chemical Scaffold Non-covalent Ensitrelvir

Leverage in Validated Structure-Based Drug Design Models

Unlike many 3CLpro inhibitors for which only potency data exists, SARS-CoV-2 3CLpro-IN-28 is a key component of a published, validated structure-based drug design study that includes 2D-interaction-based and 3D-field-based QSAR models, as well as structure-based pharmacophore mapping [1]. The study explicitly details the compound's role in defining critical interactions with Leu167 and Gln189 in the active site, and the importance of hydrogen bond acceptor groups in the S2 and S1' pockets [1]. This pre-existing, peer-reviewed computational framework provides a level of validation for its binding hypothesis that is not available for many other commercial 3CLpro inhibitors. This allows users to directly leverage the published models for further SAR exploration, hit expansion, or scaffold hopping studies.

QSAR Pharmacophore Molecular Docking Drug Design Pyridinone

Defined Research Application Scenarios for SARS-CoV-2 3CLpro-IN-28


Positive Control for Pyridinone-Based 3CLpro Inhibitor SAR Studies

Given its well-characterized potency (IC50 = 0.018 µM) and central role in a validated structure-based drug design study, 3CLpro-IN-28 is an ideal positive control or reference compound for any medicinal chemistry campaign focused on optimizing pyridinone-based SARS-CoV-2 3CLpro inhibitors. The published QSAR and pharmacophore models [1] provide a direct framework for interpreting the activity of new analogs, allowing researchers to benchmark improvements in potency or modifications to key binding interactions with residues like Leu167 and Gln189.

Scaffold-Specific Probe for Investigating Non-Covalent Binding Interactions

SARS-CoV-2 3CLpro-IN-28 serves as a specific chemical probe to interrogate the importance of hydrophobic aromatic features at the S1 and S4 pockets, and hydrogen bond acceptor groups at the S2 and S1' pockets of the 3CLpro active site [1]. This makes it a valuable tool for biochemical and biophysical studies (e.g., X-ray crystallography, surface plasmon resonance) aimed at validating computational models of ligand binding or comparing binding thermodynamics with other inhibitor classes, such as the peptidomimetic nirmatrelvir.

Potent Biochemical Tool for In Vitro Enzymatic Assays

With an IC50 of 0.018 µM, 3CLpro-IN-28 offers a highly potent option for routine in vitro enzymatic assays where complete and robust inhibition of the SARS-CoV-2 3CL protease is required. It presents an alternative to other potent inhibitors like nirmatrelvir, allowing researchers to run orthogonal assays with a structurally distinct inhibitor to confirm on-target effects or to study potential compound-specific artifacts. Its sub-micromolar potency also makes it suitable for use in cell-based assays, pending confirmation of its cell permeability and antiviral EC50, which are not yet publicly quantified.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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